Meropenem-vaborbactam

Description

Propriétés

IUPAC Name |

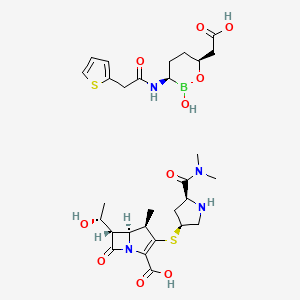

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJYWZHQLNEXKV-SSHSFQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41BN4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031124-72-6 | |

| Record name | Meropenem mixture with vaborbactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Meropenem-Vaborbactam against KPC-Producing Enterobacterales

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global spread of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant threat to public health. Meropenem-vaborbactam is a combination antibiotic developed to address this challenge.[1][2][3] It pairs a broad-spectrum carbapenem, meropenem, with vaborbactam, a novel cyclic boronic acid-based β-lactamase inhibitor.[1][2] This guide provides a detailed examination of the synergistic mechanism of action, quantitative efficacy, underlying experimental protocols, and resistance pathways associated with this compound's activity against KPC-producing Enterobacterales.

Core Mechanism of Action

The efficacy of this compound relies on a two-pronged, synergistic attack that restores the activity of meropenem against KPC-producing bacteria.

Meropenem: The Bactericidal Component

Meropenem, a carbapenem β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5][6] Its primary targets are high-molecular-weight penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking steps of peptidoglycan synthesis.[4][6][7] By binding to and inactivating these PBPs (specifically PBP2 and PBP3), meropenem disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death.[4] While inherently stable against many β-lactamases, meropenem is readily hydrolyzed and inactivated by serine carbapenemases like KPC.[7][8]

Vaborbactam: The KPC Inhibitor Shield

Vaborbactam is a potent, reversible covalent inhibitor of Ambler class A and C serine β-lactamases, with exceptional activity against KPC enzymes.[9][10][11][12] It has no intrinsic antibacterial activity.[13] The mechanism of inhibition involves the cyclic boronic acid moiety of vaborbactam, which forms a stable, covalent adduct with the catalytic serine residue (Ser70) in the active site of the KPC enzyme.[7] This interaction effectively sequesters the β-lactamase, preventing it from hydrolyzing meropenem.[7] The vaborbactam-KPC complex is highly stable, with a residence time of approximately 7 hours, ensuring prolonged protection for the partner antibiotic.[9][12]

Synergistic Action

In KPC-producing Enterobacterales, the KPC enzyme acts as a primary defense, degrading meropenem before it can reach its PBP targets. Vaborbactam functions as a dedicated shield, preferentially binding to and inactivating KPC enzymes.[11] This protection allows meropenem to penetrate the periplasmic space, reach the PBPs without being degraded, and execute its cell wall synthesis inhibition, thereby restoring its potent bactericidal activity.[1][11]

Quantitative Data Presentation

The combination of meropenem with vaborbactam significantly lowers the Minimum Inhibitory Concentrations (MICs) against KPC-producing isolates.

Table 1: In Vitro Activity of this compound against KPC-Producing Enterobacterales

| Organism/Group | Meropenem MIC (µg/mL) | This compound MIC (µg/mL) | Reference(s) |

| KPC-Positive Enterobacterales (Global Collection, n=991) | [14] | ||

| MIC₅₀ | 32 | 0.06 | [14] |

| MIC₉₀ | >32 | 1 | [14] |

| KPC-Producing K. pneumoniae (China, n=128) | [15] | ||

| MIC₅₀ | >64 | 0.5 | [15] |

| MIC₉₀ | >64 | 8 | [15] |

| KPC-2-Producing Isolates (U.S., n=51) | [16] | ||

| MIC₅₀ | - | 0.03 | [16] |

| MIC₉₀ | - | 1 | [16] |

| KPC-3-Producing Isolates (U.S., n=72) | [16] | ||

| MIC₅₀ | - | 0.03 | [16] |

| MIC₉₀ | - | 0.5 | [16] |

Note: this compound data is based on a fixed vaborbactam concentration of 8 µg/mL.

Table 2: Biochemical and Kinetic Parameters of Vaborbactam against KPC-2

| Parameter | Value | Description | Reference(s) |

| Ki app (Apparent Inhibition Constant) | 0.056 ± 0.015 µM | Measures the potency of the inhibitor. Lower values indicate stronger binding. | [9] |

| k₂/K (Second-order inactivation rate) | 3.4 x 10³ to 2.4 x 10⁴ M⁻¹s⁻¹ | Represents the efficiency of enzyme inactivation. | [9][12] |

| Stoichiometry of Inactivation | 1:1 | One molecule of vaborbactam is required to inactivate one molecule of KPC-2. | [9][12] |

| koff (Dissociation constant) | 0.000040 s⁻¹ | Rate at which the inhibitor dissociates from the enzyme. | [9][12] |

| Residence Time (t1/2) | ~7 hours | The duration the inhibitor remains bound to and inhibits the enzyme. | [9][12] |

Key Experimental Protocols

The data presented above are derived from standardized microbiological and biochemical assays.

Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the KPC-producing Enterobacterales isolate is prepared in a saline or broth medium to match a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final test concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Drug Dilution: Serial two-fold dilutions of meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For the combination drug, each well contains the serially diluted meropenem plus a fixed concentration of vaborbactam (typically 8 µg/mL).[15]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (growth control without drug, sterility control without bacteria) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol: Spectrophotometric β-Lactamase Inhibition Assay

This assay measures the ability of an inhibitor (vaborbactam) to prevent a β-lactamase (KPC) from degrading a substrate.

-

Reagent Preparation: Purified KPC-2 enzyme, vaborbactam at various concentrations, and a chromogenic β-lactam substrate (e.g., nitrocefin) are prepared in a suitable buffer (e.g., PBS, pH 7.0).[17][18]

-

Assay Setup: In a microplate, the KPC-2 enzyme is pre-incubated with different concentrations of vaborbactam for a set period to allow for inhibitor binding.[17]

-

Reaction Initiation: The reaction is initiated by adding the nitrocefin substrate to each well.[17] Nitrocefin is yellow, but upon hydrolysis by KPC-2, it turns red, causing a measurable change in absorbance.[18]

-

Kinetic Measurement: The change in absorbance (e.g., at 490 nm) is measured over time using a microplate reader.[17] The rate of color change is proportional to the residual KPC-2 activity.

-

Data Analysis: The rate of hydrolysis is plotted against the inhibitor concentration. From these data, kinetic parameters such as Ki and IC₅₀ can be calculated to quantify the inhibitory potency of vaborbactam.

Mechanisms of Resistance to this compound

While highly effective, resistance to this compound can emerge, primarily through mechanisms that do not involve mutations in the blaKPC gene itself.[19][20][21]

-

Porin Mutations: The primary mechanism of resistance involves mutations in the genes encoding outer membrane porins, specifically ompK35 and ompK36 in K. pneumoniae.[19][22] These mutations, often leading to truncated or non-functional porin channels, reduce the permeability of the outer membrane to meropenem, limiting its access to the periplasm.[13][15][22]

-

Increased blaKPC Gene Copy Number: Resistance can also arise from an increased dosage of the KPC enzyme. This is typically achieved through the duplication of the Tn4401 transposon carrying the blaKPC gene or an increase in the copy number of the plasmid harboring the gene.[19][20] The higher concentration of KPC enzyme can overwhelm the fixed concentration of the vaborbactam inhibitor.

Conclusion

This compound represents a significant advancement in the treatment of infections caused by KPC-producing Enterobacterales. Its mechanism is rooted in the targeted and potent inhibition of the KPC enzyme by vaborbactam, which restores the bactericidal activity of meropenem. The combination demonstrates impressive in vitro potency, reflected in substantially reduced MIC values. Understanding the dual-action mechanism, the quantitative measures of its efficacy, and the pathways to potential resistance is critical for its appropriate clinical application and for guiding the future development of novel β-lactam/β-lactamase inhibitor combinations.

References

- 1. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical Activity of Vaborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbiology of this compound: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of this compound against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro activity of meropenem combined with vaborbactam against KPC-producing Enterobacteriaceae in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. toku-e.com [toku-e.com]

- 19. In vitro-obtained this compound resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. This compound Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Epidemiology of Meropenem/Vaborbactam Resistance in KPC-Producing Klebsiella pneumoniae Causing Bloodstream Infections in Northern Italy, 2018 - PMC [pmc.ncbi.nlm.nih.gov]

Vaborbactam's Role in Restoring Meropenem Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health, limiting therapeutic options for severe infections.[1] A primary mechanism of resistance is the production of carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze carbapenem antibiotics like meropenem, rendering them ineffective.[1][2] The combination of meropenem with vaborbactam, a novel β-lactamase inhibitor, represents a critical advancement in combating CRE.[3] Vaborbactam effectively neutralizes KPC enzymes, thereby restoring the antibacterial activity of meropenem.[3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental evaluation of the meropenem-vaborbactam combination.

Mechanism of Action: Restoring Meropenem's Bactericidal Effect

Meropenem, a broad-spectrum carbapenem antibiotic, exerts its bactericidal action by inhibiting bacterial cell wall synthesis. It achieves this by binding to essential penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall.[4] Inhibition of PBPs leads to a compromised cell wall and ultimately, cell lysis.

In KPC-producing CRE, the presence of KPC enzymes in the periplasmic space prevents meropenem from reaching its PBP targets. These enzymes rapidly hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic.[2]

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that potently and competitively inhibits serine carbapenemases, most notably KPC enzymes.[5] It forms a stable, covalent adduct with the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme.[6] This action protects meropenem from degradation, allowing it to reach the PBPs, inhibit cell wall synthesis, and exert its bactericidal effect.[5]

Signaling Pathways of Carbapenem Resistance and Vaborbactam's Intervention

Carbapenem resistance in Klebsiella pneumoniae is primarily mediated by the expression of the blaKPC gene, often located on mobile genetic elements like transposons (e.g., Tn4401), which facilitates its dissemination.[2] The expression of blaKPC can be influenced by various regulatory elements.[7] Additionally, resistance can be augmented by mutations in the genes encoding for outer membrane porins, such as OmpK35 and OmpK36, which restrict the entry of carbapenems into the bacterial cell.[8][9] The regulation of these porins can be influenced by environmental signals through two-component systems.[10][11]

}

Quantitative Data Presentation

The combination of vaborbactam with meropenem significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem against KPC-producing Enterobacteriaceae, restoring its clinical utility.

In Vitro Susceptibility of KPC-Producing Enterobacteriaceae

The addition of a fixed concentration of vaborbactam (8 µg/mL) dramatically lowers the meropenem MICs for KPC-producing isolates.

| Organism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference |

| K. pneumoniae (KPC-positive) | >64 | >64 | 0.5 | 8 | [12] |

| E. coli (KPC-positive) | >64 | >64 | 0.5 | 1 | [12] |

| All KPC-producing Enterobacteriaceae | 32 | >32 | 0.06 | 1 | [13] |

Table 1: Meropenem and this compound MIC Distribution against KPC-Producing Enterobacteriaceae.

Clinical Efficacy from the TANGO II Trial

The TANGO II trial was a Phase 3, randomized, open-label study comparing the efficacy and safety of this compound to the best available therapy (BAT) for the treatment of serious CRE infections.[14][15][16] The trial was stopped early due to the superior efficacy of this compound.[3][17]

| Outcome | This compound (n=32) | Best Available Therapy (n=15) | 95% Confidence Interval of Difference | P-value | Reference |

| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) | 3.3% to 61.3% | 0.03 | [14][16] |

| Clinical Cure at Test of Cure | 59.4% (19/32) | 26.7% (4/15) | 4.6% to 60.8% | 0.02 | [14][16] |

| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | -44.7% to 9.3% | - | [14][16] |

Table 2: Clinical Outcomes in the Microbiologically Modified Intent-to-Treat (mCRE-MITT) Population of the TANGO II Trial.

Vaborbactam Inhibition Kinetics against KPC-2

Vaborbactam is a potent inhibitor of the KPC-2 carbapenemase, exhibiting a two-step tight-binding inhibition mechanism.[18]

| Kinetic Parameter | Value | Reference |

| Ki app (µM) | 0.056 ± 0.015 | [5] |

| k2/K (M-1s-1) | 5.8 x 103 | [18] |

Table 3: Vaborbactam Kinetic Parameters against KPC-2 Enzyme.

Experimental Protocols

Broth Microdilution for MIC Determination (CLSI M07-A10)

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for meropenem in combination with a fixed concentration of vaborbactam against Enterobacteriaceae isolates.

-

Preparation of Media and Reagents:

-

Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to CLSI guidelines.

-

Prepare stock solutions of meropenem and vaborbactam in appropriate solvents.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Plate Preparation:

-

Use 96-well microtiter plates.

-

Prepare serial two-fold dilutions of meropenem in CAMHB.

-

Add vaborbactam to each well containing meropenem to achieve a final fixed concentration (typically 8 µg/mL).

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of meropenem (in the presence of vaborbactam) that completely inhibits visible growth of the organism.

-

}

Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of this compound over time.[19][20][21][22]

-

Inoculum Preparation:

-

Grow the test organism in CAMHB to the mid-logarithmic phase.

-

Dilute the culture to a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL in fresh, pre-warmed CAMHB.

-

-

Assay Setup:

-

Prepare flasks or tubes containing CAMHB with the desired concentrations of meropenem alone, vaborbactam alone, and the combination of meropenem and vaborbactam.

-

Include a growth control (no antibiotic).

-

-

Incubation and Sampling:

-

Inoculate the prepared flasks/tubes with the bacterial suspension.

-

Incubate at 35°C ± 2°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask/tube.

-

-

Enumeration of Viable Bacteria:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of this compound in a mammalian system mimicking a soft tissue infection.[23][24][25][26][27][28]

-

Induction of Neutropenia:

-

Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.

-

-

Infection:

-

On day 0, inject a standardized inoculum of the test organism (e.g., KPC-producing K. pneumoniae) intramuscularly into the thigh of each mouse.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), begin treatment with meropenem, vaborbactam, the combination, or a vehicle control, typically administered subcutaneously or intraperitoneally. Dosing regimens are designed to simulate human pharmacokinetic profiles.

-

-

Efficacy Assessment:

-

At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

-

Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.

-

Plate the dilutions to determine the bacterial load (CFU/thigh).

-

-

Data Analysis:

-

Compare the bacterial burden in the treated groups to the control group to determine the reduction in CFU/thigh.

-

Murine Pneumonia Model

This model evaluates the efficacy of this compound in a respiratory tract infection.[29][30][31]

-

Induction of Neutropenia:

-

As described for the thigh infection model.

-

-

Infection:

-

Anesthetize the mice and inoculate them with the test organism via intranasal or intratracheal administration to establish a lung infection.

-

-

Treatment:

-

Initiate treatment at a specified time post-infection with the test compounds or control.

-

-

Efficacy Assessment:

-

At the study endpoint, euthanize the mice.

-

Aseptically remove the lungs, homogenize the tissue, and determine the bacterial load (CFU/lungs) by plating serial dilutions.

-

-

Data Analysis:

-

Calculate the reduction in bacterial burden in the lungs of treated animals compared to controls.

-

Conclusion

The combination of meropenem and vaborbactam is a potent therapeutic option against KPC-producing carbapenem-resistant Enterobacteriaceae. Vaborbactam's targeted inhibition of KPC enzymes effectively restores the bactericidal activity of meropenem, a well-established carbapenem. This technical guide has provided a comprehensive overview of the underlying mechanisms, quantitative in vitro and clinical data, and detailed experimental protocols for the evaluation of this important antibiotic combination. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued development of novel strategies to combat antimicrobial resistance.

References

- 1. Carbapenem-Resistant Enterobacterales - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enhanced Klebsiella pneumoniae Carbapenemase Expression from a Novel Tn4401 Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Medicines Company Announces TANGO-2 Trial Of this compound (Formerly, Carbavance) Stopped Early For Superior Benefit-Risk Compared To Best Available Therapy For CRE - BioSpace [biospace.com]

- 4. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Klebsiella pneumoniae Major Porins OmpK35 and OmpK36 Allow More Efficient Diffusion of β-Lactams than Their Escherichia coli Homologs OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. unige.iris.cineca.it [unige.iris.cineca.it]

- 16. Effect and Safety of this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 20. actascientific.com [actascientific.com]

- 21. emerypharma.com [emerypharma.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 27. researchgate.net [researchgate.net]

- 28. criver.com [criver.com]

- 29. 1675: A Novel Murine Pneumonia and Bacteremia Model for Carbapenem-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. amr-accelerator.eu [amr-accelerator.eu]

- 31. academic.oup.com [academic.oup.com]

Vaborbactam: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam (formerly RPX7009) is a potent, non-β-lactam β-lactamase inhibitor featuring a cyclic boronic acid pharmacophore.[1][2] It was developed to combat the growing threat of antibiotic resistance, particularly from serine β-lactamases, including the clinically significant Klebsiella pneumoniae carbapenemase (KPC) enzymes.[1][3][4] While exhibiting no intrinsic antibacterial activity itself, vaborbactam is used in combination with the carbapenem antibiotic meropenem (marketed as Vabomere®) to protect it from degradation by these enzymes, thereby restoring its efficacy against multidrug-resistant Gram-negative bacteria.[1][5] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols for vaborbactam.

Chemical Structure and Physicochemical Properties

Vaborbactam is a synthetic molecule with a unique cyclic boronic acid structure. This feature is crucial for its mechanism of action.

Table 1: Chemical and Physical Properties of Vaborbactam

| Property | Value | Reference |

| IUPAC Name | 2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | [1] |

| Molecular Formula | C₁₂H₁₆BNO₅S | [1] |

| Molecular Weight | 297.14 g/mol | [1] |

| CAS Number | 1360457-46-0 | [1] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in ethanol (~10 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL). Solubility in PBS (pH 7.2) is approximately 2 mg/mL. | [7] |

| pKa | 3.75 / -2.6 | [4] |

| LogP | 1.86 | [4] |

| Stability | In polyvinyl chloride (PVC) bags (4, 8, and 16 mg/mL) and elastomeric pumps (11.4 mg/mL), stable for 12 hours at room temperature and 120 hours when refrigerated. | [8] |

Mechanism of Action

Vaborbactam is a potent inhibitor of Ambler class A and class C serine β-lactamases.[1] Its mechanism involves the formation of a stable, covalent adduct with the active site serine residue of these enzymes.[2] This covalent bond mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme.[9] This prevents the degradation of co-administered β-lactam antibiotics like meropenem, allowing them to exert their bactericidal effects.[1] Vaborbactam does not inhibit class B metallo-β-lactamases or class D carbapenemases.[1]

Caption: Mechanism of action of vaborbactam in combination with meropenem.

Pharmacokinetic Properties

Vaborbactam exhibits pharmacokinetic properties that are well-matched with meropenem, supporting their co-administration. It is primarily eliminated unchanged through renal excretion.[1]

Table 2: Pharmacokinetic Parameters of Vaborbactam in Humans

| Parameter | Healthy Subjects (2g dose, 3-hour infusion) | Patients (2g dose, 3-hour infusion) | Reference |

| Cmax (mg/L) | 55.6 | 71.3 | [1] |

| AUC (mg·h/L) | 588 | 835 | [1] |

| Half-life (hours) | 1.68 | 2.25 | [1] |

| Volume of Distribution (L) | - | 18.6 (steady-state) | [1] |

| Total Clearance (L/h) | 10.9 | 7.95 | [1] |

| Renal Clearance (L/h) | - | 8.9 | [1] |

| Non-renal Clearance (L/h) | - | 2.0 | [1] |

In Vitro Activity

The inhibitory activity of vaborbactam against various β-lactamases has been extensively characterized. Its potency is particularly high against KPC enzymes.

Table 3: Vaborbactam Inhibition Constants (Ki) and Inactivation Parameters for Selected β-Lactamases

| Enzyme | Class | Kᵢ (µM) | k₂/K (M⁻¹s⁻¹) | Residence Time (min) | Reference |

| KPC-2 | A | 0.056 | 5.5 x 10³ | 394 | [2] |

| KPC-3 | A | 0.050 | 6.7 x 10³ | - | [2] |

| SME-2 | A | 0.042 | - | - | [2] |

| CTX-M-15 | A | 0.18 | - | - | [2] |

| SHV-12 | A | 1.04 | - | - | [2] |

| TEM-1 | A | - | - | - | [3] |

| AmpC | C | 0.022 | - | - | [2] |

| OXA-48 | D | 14 | - | - | [2] |

The combination of meropenem and vaborbactam demonstrates significantly enhanced activity against KPC-producing Enterobacterales.

Table 4: Meropenem-Vaborbactam Minimum Inhibitory Concentrations (MICs) against KPC-producing Enterobacterales

| Organism | Meropenem MIC₅₀ (µg/mL) | Meropenem/Vaborbactam MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem/Vaborbactam MIC₉₀ (µg/mL) | Reference |

| K. pneumoniae | 32 | 0.12 | >32 | 1 | [10] |

| E. coli | - | ≤0.03 | - | ≤0.03 | [10] |

| Enterobacter spp. | - | ≤0.03 | - | 0.12 | [10] |

| S. marcescens | - | 0.25 | - | 1 | [10] |

Vaborbactam was tested at a fixed concentration of 8 µg/mL.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

-

Prepare Materials: Use sterile 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), meropenem, and vaborbactam.

-

Drug Dilution: Prepare a stock solution of vaborbactam in CAMHB to achieve a final concentration of 8 µg/mL in all wells. Create a two-fold serial dilution of meropenem in the vaborbactam-containing CAMHB across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16 to 20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of meropenem (in the presence of 8 µg/mL vaborbactam) that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (Ki Determination)

The inhibition constant (Ki) of vaborbactam against a specific β-lactamase is determined through kinetic assays, typically using a chromogenic substrate like nitrocefin.

Methodology Overview:

-

Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate buffer).

-

Assay Setup: The assay is performed in a microplate format. A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of vaborbactam for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of nitrocefin.

-

Kinetic Measurement: The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically over time at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The initial reaction velocities are calculated from the kinetic data. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

In Vivo Efficacy Testing (Murine Thigh Infection Model)

The efficacy of this compound is often evaluated in a neutropenic murine thigh infection model.

Protocol Outline:

-

Animal Preparation: Mice are rendered neutropenic by the administration of cyclophosphamide.

-

Infection: A defined inoculum of a KPC-producing bacterial strain is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection, treatment is initiated with meropenem alone, vaborbactam alone, or the combination of meropenem and vaborbactam, administered via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens are designed to simulate human pharmacokinetic profiles.

-

Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are harvested, homogenized, and plated for bacterial enumeration (CFU counting).

-

Analysis: The efficacy of the treatment is determined by comparing the bacterial burden in the thighs of treated animals to that of untreated controls.

Synthesis

The synthesis of vaborbactam is a multi-step process. A representative synthetic scheme is outlined below.

Caption: A simplified workflow for the chemical synthesis of vaborbactam.

Conclusion

Vaborbactam represents a significant advancement in the fight against antibiotic-resistant bacteria. Its novel cyclic boronic acid structure and potent inhibition of clinically important serine β-lactamases, particularly KPC, make it a crucial component in the treatment of serious Gram-negative infections. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and key experimental data, serving as a valuable resource for researchers and drug development professionals in the field of infectious diseases.

References

- 1. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Microbiology of this compound: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. researchgate.net [researchgate.net]

Meropenem-Vaborbactam: A Technical Guide to its Discovery and Development

Introduction

Meropenem-vaborbactam, marketed under the trade name Vabomere®, is a combination antibiotic developed to combat the growing threat of multidrug-resistant Gram-negative bacteria, particularly those producing carbapenemase enzymes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this critical therapeutic agent. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's journey from concept to clinical use.

Discovery and Corporate Development

The development of this compound is a testament to targeted drug discovery and strategic corporate acquisitions. Vaborbactam (formerly RPX7009), a novel beta-lactamase inhibitor, was discovered by Rempex Pharmaceuticals, a company focused on developing therapies for multi-drug resistant Gram-negative bacterial infections.[1][2] Rempex identified vaborbactam, a cyclic boronic acid-based beta-lactamase inhibitor, for its potent inhibition of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzyme.[1][3]

In a strategic move to bolster its anti-infective pipeline, The Medicines Company acquired Rempex Pharmaceuticals in December 2013 for an upfront payment of $140 million, with potential for an additional $334 million in development, regulatory, and commercial milestones.[4][5] This acquisition brought Carbavance (the development name for this compound) into The Medicines Company's portfolio.[5]

Subsequently, in November 2017, Melinta Therapeutics acquired the infectious disease business from The Medicines Company, including the recently approved Vabomere®, for $270 million in upfront and guaranteed payments.[6][7][8] This transaction positioned Melinta as a leading pure-play antibiotics company.[6][9][10]

Development Timeline:

| Year | Milestone | Company |

| 2011 | Rempex Pharmaceuticals founded, begins discovery of boronate beta-lactamase inhibitors.[11] | Rempex Pharmaceuticals |

| 2013 | The Medicines Company acquires Rempex Pharmaceuticals.[4][5][12][13] | The Medicines Company |

| 2014 | TANGO I and TANGO II clinical trials initiated.[14] | The Medicines Company |

| 2017 | This compound (Vabomere®) receives FDA approval for complicated urinary tract infections (cUTIs).[15][16][17] | The Medicines Company |

| 2017 | Melinta Therapeutics acquires the infectious disease business from The Medicines Company.[6][7][8] | Melinta Therapeutics |

| 2018 | This compound receives European marketing authorization. | Melinta Therapeutics |

Mechanism of Action

This compound's efficacy stems from the synergistic action of its two components:

-

Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to bacterial cell death.

-

Vaborbactam: A non-β-lactam, cyclic boronic acid β-lactamase inhibitor. It protects meropenem from degradation by a wide range of serine β-lactamases, most notably the KPC enzymes.[1][3] Vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, rendering the enzyme inactive.[1]

The combination of meropenem and vaborbactam restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).

References

- 1. Vaborbactam - Wikipedia [en.wikipedia.org]

- 2. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound | AntibioticDB [antibioticdb.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. The Medicines Company acquires Rempex Pharmaceuticals | Drug Discovery News [drugdiscoverynews.com]

- 6. Melinta Therapeutics Enters Into Agreement to Acquire [globenewswire.com]

- 7. biopharmadive.com [biopharmadive.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Melinta Therapeutics Completes Acquisition of The Medicines [globenewswire.com]

- 10. malinplc.com [malinplc.com]

- 11. Decades of Innovation - Qpex Biopharma [qpexbio.com]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Meropenem/vaborbactam - Wikipedia [en.wikipedia.org]

- 17. MDCO's Rempex buy validated with Vabomere approval + | Bioworld | BioWorld [bioworld.com]

In Vitro Activity of Meropenem-Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Technical Guide

Affiliation: Google Research

Abstract

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global public health threat due to limited therapeutic options. Meropenem-vaborbactam, a combination of a carbapenem antibiotic and a novel boronic acid-based β-lactamase inhibitor, has emerged as a critical agent in combating these challenging pathogens. This technical guide provides a comprehensive overview of the in vitro activity of this compound against CRE. It consolidates quantitative data from key studies, details the experimental protocols used for susceptibility testing, and illustrates the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Introduction

Infections caused by carbapenem-resistant Enterobacteriaceae (CRE) are associated with high mortality rates and pose a formidable challenge to clinicians worldwide.[1] The primary resistance mechanism in many CRE strains is the production of carbapenemase enzymes, such as Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze and inactivate carbapenem antibiotics.[1][2]

This compound is a fixed-dose combination antimicrobial approved for treating complicated urinary tract infections (cUTIs), complicated intra-abdominal infections, and hospital-acquired/ventilator-associated pneumonia.[1][3][4] It pairs meropenem, a broad-spectrum carbapenem antibiotic, with vaborbactam, a potent inhibitor of Ambler class A and C serine β-lactamases, most notably the KPC enzyme.[5][6] This guide synthesizes the available in vitro data to provide a detailed technical resource on its activity against CRE.

Mechanism of Action

The efficacy of this compound stems from a synergistic interaction between its two components.

-

Meropenem: As a carbapenem antibiotic, meropenem inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[5][7] This action disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death.[5] In CRE, this activity is compromised by carbapenemases that hydrolyze meropenem's β-lactam ring.

-

Vaborbactam: Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[5][6] It has no intrinsic antibacterial activity.[7] Its primary role is to protect meropenem from degradation. Vaborbactam forms a stable, reversible covalent bond with the serine residue in the active site of class A (e.g., KPC, CTX-M) and class C (e.g., AmpC) β-lactamases, effectively inactivating them.[5][6][8] This inhibition restores the antibacterial activity of meropenem against carbapenemase-producing CRE.[5] Vaborbactam does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) enzymes.[5][9]

Quantitative In Vitro Activity

Numerous surveillance studies have demonstrated the potent in vitro activity of this compound against CRE isolates. Vaborbactam significantly lowers the minimum inhibitory concentrations (MICs) of meropenem against KPC-producing Enterobacteriaceae.

Summary of Susceptibility Data

The tables below summarize the MIC distributions and susceptibility rates of this compound against CRE isolates from various studies.

Table 1: this compound (M-V) Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Study / Region | Isolate Collection Period | No. of CRE Isolates | M-V MIC₅₀ (mg/L) | M-V MIC₉₀ (mg/L) | % Susceptible | Citation(s) |

|---|---|---|---|---|---|---|

| U.S. Hospitals | 2016 - 2018 | 152 | 0.06 | 2 | 95.4% | [3] |

| U.S. Medical Centers | 2016 - 2020 | 222 | - | - | 93.2% | [10] |

| Global Surveillance | Pre-2018 | 265 | 0.5 | 32 | - | [5] |

| China | 2004 - 2014 | 128 (KPC-producing) | 0.5 | 8 | 76.6% (K. pneumoniae) | [1] |

| Southeast China | Pre-2021 | 58 (E. coli) | - | - | 83% |[11] |

Susceptibility breakpoints are based on CLSI (≤4/8 mg/L) or FDA standards unless otherwise noted.[1][3][10]

Activity Based on Carbapenemase Genotype

The efficacy of this compound is highly dependent on the type of carbapenemase produced by the CRE isolate. It is most active against serine carbapenemases like KPC and shows limited to no activity against metallo-β-lactamases (MBLs) like NDM and VIM, or oxacillinases (OXA-type).

Table 2: this compound (M-V) Activity Against CRE by Carbapenemase Type

| Carbapenemase Type | No. of Isolates | M-V MIC₅₀ (mg/L) | M-V MIC₉₀ (mg/L) | % Susceptible | Citation(s) |

|---|---|---|---|---|---|

| KPC-Producers | |||||

| Global Surveillance | 991 | 0.06 | 1 | 99% | [5] |

| U.S. Isolates | 180 | - | - | 98.9% | [10] |

| KPC-2 | 610 | 0.06 | 1 | - | [5] |

| KPC-3 | 373 | 0.12 | 1 | - | [5] |

| Non-KPC-Producers / Other Genotypes | |||||

| Non-KPC CRE (Global) | - | 4 | >32 | - | [5] |

| MBL and/or OXA-48-like | 7 | - | - | 14.3% (CLSI) | [3] |

| Carbapenemase-Negative CRE | 18 | 1 | 4 | 100% (at ≤4 mg/L) | [3] |

| NDM-1 or NDM-5 (E. coli) | 6 | >32 | >32 | 0% |[11] |

Comparative In Vitro Activity

When tested against CRE, this compound consistently demonstrates superior activity compared to older β-lactams and many other antimicrobial classes.

Table 3: Comparative Activity of this compound and Other Agents Against CRE

| Antimicrobial Agent | No. of CRE Isolates | % Susceptible | Citation(s) |

|---|---|---|---|

| This compound | 152 | 95.4% | [3] |

| Meropenem | 265 | <10% (approx.) | [5] |

| Other β-Lactams | 152 | ≤6.6% | [3] |

| Tigecycline | 152 | 96.7% | [3] |

| Colistin | 152 | 83.3% | [3] |

| Amikacin | 152 | 78.3% | [3] |

| Minocycline | 152 | 63.2% |[3] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity data presented are primarily generated using the reference broth microdilution (BMD) method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Reference)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[3][9][10]

Detailed Methodology:

-

Preparation of Antimicrobial Solutions: Meropenem is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB). For this compound testing, vaborbactam is added to the broth at a fixed concentration of 8 mg/L.[1][10][11]

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared. Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution panel.

-

Inoculation and Incubation: Standard 96-well microtiter plates containing the serially diluted antimicrobial agent(s) are inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Quality Control (QC): QC is performed concurrently using reference strains such as E. coli ATCC 25922, E. coli ATCC 35218, and K. pneumoniae ATCC 700603.[3][12] The resulting MIC values for these strains must fall within established acceptable ranges for the test to be considered valid.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. dovepress.com [dovepress.com]

- 3. This compound Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of this compound and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 8. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. jmilabs.com [jmilabs.com]

Meropenem-Vaborbactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE), pose a significant threat to public health.[1][2] Meropenem-vaborbactam, a combination of a carbapenem antibiotic and a novel β-lactamase inhibitor, has emerged as a critical therapeutic option for treating serious infections caused by these challenging pathogens.[2][3][4] Vaborbactam, a cyclic boronic acid-based β-lactamase inhibitor, effectively restores the activity of meropenem against many carbapenemase-producing organisms.[5][6][7][8] This technical guide provides an in-depth overview of the spectrum of activity, mechanism of action, and resistance mechanisms related to this compound, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

The efficacy of this compound stems from the synergistic action of its two components. Meropenem, a broad-spectrum carbapenem, exerts its bactericidal effect by penetrating the bacterial cell wall and binding to essential penicillin-binding proteins (PBPs), thereby inhibiting peptidoglycan synthesis and leading to cell lysis.[7][9][10] Vaborbactam, on its own, possesses no antibacterial activity.[10] Its crucial role is to protect meropenem from degradation by a wide range of serine β-lactamases, particularly Klebsiella pneumoniae carbapenemases (KPCs).[2][5][7][8]

References

- 1. bmj.com [bmj.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Meropenem–Vaborbactam for Treatment of Carbapenem-Resistant Enterobacterales: A Narrative Review of Clinical Practice Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

Early-Phase Clinical Trial Data on Meropenem-Vaborbactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem-vaborbactam is a combination antibiotic therapy developed to combat serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), a significant public health threat. This document provides a detailed overview of the early-phase clinical trial data, focusing on the pharmacokinetics, safety, and efficacy of this combination. It is intended to serve as a technical resource for professionals in the fields of infectious disease research and drug development.

Mechanism of Action

Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] Resistance to carbapenems in many CRE strains is mediated by the production of β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC), which hydrolyze the carbapenem ring and inactivate the drug.[2][3][4]

Vaborbactam is a novel, first-in-class, boronic acid-based β-lactamase inhibitor.[5][6][7] It potently inhibits serine β-lactamases, including Ambler class A (such as KPC) and class C enzymes.[4][8][9] By binding to and inactivating these enzymes, vaborbactam restores the antimicrobial activity of meropenem against KPC-producing CRE.[4][5][10] Vaborbactam does not possess intrinsic antibacterial activity.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Meropenem and Vaborbactam in Healthy Adult Subjects (Phase 1)

This table summarizes the pharmacokinetic properties of meropenem and vaborbactam when administered alone and in combination to healthy adults. The data indicates no significant pharmacokinetic interaction between the two drugs.[5] Both agents are primarily cleared by the kidneys.[1]

| Parameter | Meropenem (2g alone) | Meropenem (in combination with 2g Vaborbactam) | Vaborbactam (2g alone) | Vaborbactam (in combination with 2g Meropenem) |

| Cmax (µg/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| AUC (µg·h/mL) | Data not specified | Data not specified | Data not specified | Data not specified |

| Renal Clearance | Data not specified | Data not specified | Data not specified | Data not specified |

| % Excreted Unchanged in Urine | 47-64% | 47-64% | 75-95% | 75-95% |

Note: Specific Cmax and AUC values from early phase trials in healthy volunteers are not detailed in the provided search results, but the studies confirmed similar exposure when drugs are administered alone or in combination.[1][5]

Table 2: Clinical Efficacy in TANGO II Trial (Carbapenem-Resistant Enterobacteriaceae Infections)

The TANGO II trial was a multinational, open-label, randomized clinical trial that evaluated the efficacy and safety of this compound in patients with serious infections due to CRE.[11]

| Outcome | This compound (n=32) | Best Available Therapy (BAT) (n=15) |

| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) |

| Clinical Cure at Test of Cure | 59% | Data not specified |

| 28-Day All-Cause Mortality | Data not specified, but 30-day survival was 90% in a related study[11] | Data not specified |

Table 3: Safety and Tolerability in TANGO II Trial

| Adverse Event | This compound (n=50) | Best Available Therapy (BAT) (n=25) |

| Severe Treatment-Emergent AEs | 14% (7/50) | 28% (7/25) |

| Renal-Related Treatment-Emergent AEs | 4% (2/50) | 24% (6/25) |

Table 4: Clinical Efficacy in TANGO I Trial (Complicated Urinary Tract Infections)

The TANGO I trial was a double-blind, randomized, non-inferiority trial comparing this compound to piperacillin-tazobactam for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis.[12][13]

| Outcome (m-MITT Population) | This compound (n=272) | Piperacillin-Tazobactam (n=273) |

| Overall Success at End of IV Treatment | 98.4% | 94.3% |

| Adverse Reactions Leading to Discontinuation | 2.9% (8/272) | 5.1% (14/273) |

Experimental Protocols

Phase 1 Safety and Pharmacokinetics Study

-

Study Design: A randomized, placebo-controlled, double-blind, single- and multiple-ascending dose study.[5]

-

Participants: Healthy adult subjects.[5]

-

Methodology:

-

Subjects were enrolled into one of five dose cohorts.[5]

-

Cohorts received single and multiple ascending intravenous doses of meropenem (1g or 2g) and/or vaborbactam (250mg to 2000mg) alone or in combination.[5] Doses were administered as a 3-hour infusion.[5][8]

-

Serial plasma and urine samples were collected at predefined intervals.

-

Concentrations of meropenem and vaborbactam were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.

-

Pharmacokinetic parameters (Cmax, AUC, clearance) were calculated using non-compartmental analysis.

-

Safety and tolerability were assessed through monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.

-

-

Outcome Measures: The primary outcomes were the safety, tolerability, and pharmacokinetic profiles of meropenem and vaborbactam, administered alone and in combination.[5]

Microbiological Susceptibility Testing

-

Methodology:

-

Bacterial isolates were collected from clinical specimens.

-

Susceptibility testing was performed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][14]

-

Minimum Inhibitory Concentrations (MICs) of meropenem alone and in combination with a fixed concentration of vaborbactam (typically 8 µg/mL) were determined.[9]

-

For carbapenem-resistant isolates, whole-genome sequencing was often performed to identify resistance mechanisms, such as the presence of carbapenemase genes (e.g., blaKPC).[3][14]

-

Conclusion

Early-phase clinical trials have established a favorable pharmacokinetic and safety profile for this compound. The combination demonstrates no significant drug-drug interactions, and its components show correlated pharmacokinetics, simplifying dosing regimens.[1] Subsequent Phase 3 trials, TANGO I and TANGO II, have confirmed its clinical efficacy in treating complicated urinary tract infections and serious infections caused by carbapenem-resistant Enterobacteriaceae, respectively.[11][12] this compound represents a valuable therapeutic option for infections caused by KPC-producing organisms.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic evaluation of meropenem and vaborbactam for the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Early Experience With this compound for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. VABOMERE (meropenem and vaborbactam) Ç Clinical Efficacy [vabomere.com]

- 14. researchgate.net [researchgate.net]

Meropenem-Vaborbactam: A Technical Guide to Overcoming Serine β-Lactamase Mediated Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of β-Lactamase-Mediated Resistance

β-lactam antibiotics, characterized by the eponymous four-membered ring, have long been the cornerstone of antibacterial therapy.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1][2] However, the clinical efficacy of this extensive class of drugs is severely threatened by the widespread emergence of bacterial resistance. The most significant mechanism of resistance against β-lactams in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][4]

Among the most formidable of these are the serine β-lactamases, particularly carbapenemases like the Klebsiella pneumoniae Carbapenemase (KPC), which can degrade even the most potent carbapenem antibiotics.[5] This has created an urgent need for novel therapeutic strategies. One such strategy is the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). Meropenem-vaborbactam is a next-generation combination therapy developed to combat infections caused by carbapenem-resistant Enterobacterales (CRE), especially those producing KPC enzymes.[6] Vaborbactam (formerly RPX7009) is a novel, cyclic boronic acid-based BLI that potently inhibits a wide range of serine β-lactamases, thereby restoring the antibacterial activity of meropenem.[3][7][8]

Mechanism of Action: Restoring Meropenem's Potency

The combination of meropenem and vaborbactam is a synergistic pairing designed to overcome specific resistance mechanisms.

-

Meropenem: A broad-spectrum carbapenem antibiotic that provides antibacterial activity by binding to and inactivating essential PBPs (PBP2, PBP3, and PBP4), which disrupts cell wall synthesis and leads to cell death.[9] In the absence of potent β-lactamases, meropenem is highly effective against a wide range of Gram-negative bacteria.

-

Vaborbactam: A non-β-lactam, cyclic boronic acid derivative that acts as a potent inhibitor of Ambler Class A and Class C serine β-lactamases.[3][9][10] Vaborbactam itself possesses no intrinsic antibacterial activity.[9] Its function is to protect meropenem from enzymatic degradation.

The inhibitory mechanism of vaborbactam involves a two-step kinetic process.[3] First, it forms a non-covalent complex with the β-lactamase. Subsequently, the boron atom of vaborbactam forms a reversible, covalent bond with the catalytic serine residue (Ser70 in KPC-2) in the active site of the enzyme.[2][3][11] This forms a highly stable acyl-enzyme intermediate that is resistant to deacylation, effectively sequestering the enzyme and preventing it from hydrolyzing meropenem.[3] The high stability of this complex is demonstrated by a very low dissociation constant (koff), particularly with KPC enzymes.[3] Crystal structure analysis of the KPC-2-vaborbactam complex reveals that vaborbactam forms several hydrogen bonds within the active site, contributing to its high affinity.[2][10][11][12]

Spectrum of Activity Against Serine β-Lactamases

Vaborbactam demonstrates potent inhibition against specific classes of β-lactamases, as categorized by the Ambler classification system. This system divides β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences.[13] Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases (MBLs) that require zinc for activity.[13]

The activity of vaborbactam is primarily directed against Class A and Class C enzymes.[3][9][10][14]

-

Class A: Vaborbactam is a highly potent inhibitor of Class A carbapenemases, most notably KPC-2 and KPC-3.[3][15][16] It also demonstrates inhibitory activity against other common Class A enzymes such as CTX-M, SHV, and TEM extended-spectrum β-lactamases (ESBLs).[10][15]

-

Class C: Vaborbactam inhibits a variety of Class C enzymes (AmpC cephalosporinases), such as P99, MIR, and FOX.[10][15]

-

Class D and B: Vaborbactam exhibits poor to no activity against Class D serine oxacillinases (OXA-type carbapenemases) and is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][6][15]

References

- 1. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. bmj.com [bmj.com]

- 8. jmilabs.com [jmilabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. streck.com [streck.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Determination of MIC and disk diffusion quality control guidelines for this compound, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Vaborbactam's Inhibition of Klebsiella pneumoniae Carbapenemase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant global health threat. Vaborbactam, a cyclic boronic acid-based β-lactamase inhibitor, in combination with the carbapenem meropenem, has emerged as a critical therapeutic option against KPC-producing organisms. This technical guide provides an in-depth analysis of the biochemical and structural basis of vaborbactam's potent inhibitory activity against KPC enzymes. It details the mechanism of action, summarizes key kinetic parameters, outlines experimental methodologies, and presents visual representations of the inhibitory pathway and experimental workflows.

Introduction

The rise of antibiotic resistance has severely limited treatment options for infections caused by multidrug-resistant Gram-negative bacteria.[1] Among the most concerning resistance mechanisms is the production of β-lactamase enzymes that inactivate β-lactam antibiotics.[2] Klebsiella pneumoniae carbapenemases (KPCs) are Ambler class A serine β-lactamases that can hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort antibiotics.[3][4][5][6] Vaborbactam (formerly RPX7009) is a novel, potent inhibitor of class A and class C serine β-lactamases, with particularly strong activity against KPC enzymes.[2][3][7][8][9][10] This document serves as a technical resource, elucidating the core principles of vaborbactam's interaction with KPC.

Mechanism of Vaborbactam Inhibition

Vaborbactam functions as a reversible, covalent inhibitor of KPC.[3][11] Its mechanism involves a two-step process:

-

Initial Non-covalent Binding: Vaborbactam first binds to the active site of the KPC enzyme to form a non-covalent Michaelis-Menten complex.[11]

-

Covalent Acyl-Enzyme Intermediate Formation: The boron atom of vaborbactam is subsequently attacked by the catalytic serine residue (Ser70) in the KPC active site, forming a stable, covalent acyl-enzyme intermediate.[3][11] This complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing carbapenems.[2]

Unlike "suicidal" inhibitors, vaborbactam is not hydrolyzed during this process and the covalent bond is slowly reversible.[12] This reversible nature, coupled with a very slow off-rate for KPC, contributes to its potent and sustained inhibitory effect.[2][11]

Quantitative Analysis of Vaborbactam-KPC Interaction

The inhibitory potency of vaborbactam against KPC has been extensively characterized through kinetic studies. The key parameters are summarized in the tables below.

Table 1: Inhibition Constants (Ki) and Dissociation Constants (Kd) of Vaborbactam

| Enzyme | Ki app (μM) | Kd (μM) | Reference(s) |

| KPC-2 | 0.056 ± 0.015 | 0.008 | [2][13] |

| KPC-3 | 0.050 ± 0.016 | - | [2] |

Ki app (apparent inhibition constant) reflects the overall inhibitory potency. Kd (dissociation constant) represents the affinity of the inhibitor for the enzyme.

Table 2: Kinetic Parameters for Vaborbactam Inactivation of KPC

| Enzyme | k2/K (M-1s-1) | koff (s-1) | Residence Time (min) | Reference(s) |

| KPC-2 | (5.5 ± 0.5) x 103 | 0.000043 ± 0.000006 | 394 ± 50 | [2] |

| KPC-3 | (6.7 ± 0.3) x 103 | 0.000030 ± 0.000001 | - | [2] |

k2/K represents the second-order rate constant for enzyme inactivation, indicating the efficiency of covalent bond formation. koff is the first-order rate constant for the dissociation of the covalent complex, with a lower value indicating a more stable complex and longer residence time.

Structural Insights into Vaborbactam Binding

X-ray crystallography has provided high-resolution views of vaborbactam bound to the active site of KPC-2.[11] These structures reveal key interactions that underpin its potent inhibition:

-

Covalent Bond: A covalent bond is formed between the boron atom of vaborbactam and the hydroxyl group of the catalytic Ser70 residue.[11]

-

Active Site Interactions: The vaborbactam molecule is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key active site residues, including Asn132, Ser130, and Thr237.

-

W105 Conformation: The conformation of the Trp105 residue in the active site influences the inactivation rate and the stability of the covalent complex.[11] The compact binding mode of vaborbactam in KPC-2, compared to other β-lactamases like CTX-M, contributes to its high affinity and slow dissociation.[11]

Experimental Protocols

The quantitative data presented were generated using established biochemical assays. Below are detailed methodologies for key experiments.

Determination of Apparent Inhibition Constant (Ki app)

This protocol is used to determine the concentration of vaborbactam required to reduce the rate of substrate hydrolysis by 50%.

-

Enzyme and Reagents:

-

Purified, recombinant His-tagged KPC-2 enzyme.

-

Nitrocefin (a chromogenic β-lactam substrate).

-

Vaborbactam stock solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

-

Assay Procedure:

-

A constant concentration of KPC-2 enzyme is pre-incubated with varying concentrations of vaborbactam for a set period (e.g., 10 minutes) at room temperature in a 96-well microtiter plate.

-

The reaction is initiated by adding a solution of nitrocefin to a final concentration equivalent to its Km value for KPC-2.

-

The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.

-

The initial velocity (Vi) of the reaction is calculated for each vaborbactam concentration.

-

The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki app is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Measurement of Inactivation and Dissociation Rate Constants (k2/K and koff)

This protocol assesses the kinetics of covalent bond formation and dissociation.

-

Inactivation (k2/K) Assay:

-

Varying concentrations of vaborbactam are rapidly mixed with a fixed concentration of KPC-2 enzyme and a high concentration of nitrocefin.

-

The hydrolysis of nitrocefin is monitored continuously from time zero.

-

The resulting progress curves show a progressive decrease in the rate of hydrolysis as the enzyme is inactivated.

-

The observed first-order rate constant of inactivation (kobs) is determined for each vaborbactam concentration by fitting the progress curves to an exponential decay equation.

-

The second-order inactivation rate constant (k2/K) is obtained from the slope of a linear plot of kobs versus vaborbactam concentration.

-

-

Dissociation (koff) Assay:

-

KPC-2 enzyme is pre-incubated with a saturating concentration of vaborbactam to form the covalent complex.

-

The enzyme-inhibitor complex is then rapidly diluted (e.g., 100-fold) into a solution containing nitrocefin to prevent re-binding of the dissociated inhibitor.

-

The return of enzymatic activity is monitored over an extended period (several hours) by measuring nitrocefin hydrolysis.

-

The first-order dissociation rate constant (koff) is determined by fitting the resulting data to a first-order equation for the recovery of enzyme activity.

-

References

- 1. bmj.com [bmj.com]

- 2. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In vitro Susceptibility Testing of Meropenem-Vaborbactam

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the in vitro susceptibility of bacteria to Meropenem-vaborbactam. The information compiled is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a combination antimicrobial agent consisting of a carbapenem antibiotic, meropenem, and a novel beta-lactamase inhibitor, vaborbactam.[1] Vaborbactam is a cyclic boronic acid derivative that potently inhibits serine beta-lactamases, most notably Klebsiella pneumoniae carbapenemase (KPC).[1][2][3] This combination restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[3][4] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance.

The primary methods for determining the susceptibility of bacteria to this compound are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition.

Mechanism of Action and Resistance

Meropenem, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5] Resistance to carbapenems in Enterobacterales is often mediated by the production of carbapenemases, such as KPC, which hydrolyze the carbapenem molecule.[5] Vaborbactam is a non-suicidal, reversible inhibitor of serine carbapenemases, including KPC enzymes.[5] By binding to the active site of these enzymes, vaborbactam protects meropenem from hydrolysis, allowing it to exert its antibacterial activity.[5]